Molecular Weight and Formula Differentiation vs. the Des-Methyl Thiazole Analog (CAS 2199591-41-6)
The target compound (C₉H₁₁F₂NOS, MW 219.25) differs from its closest structural analog, 2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole (CAS 2199591-41-6; C₈H₉F₂NOS, MW 205.22), by a single 4-methyl substituent, adding exactly 14.03 Da (one CH₂ unit) . This mass difference is analytically resolvable by LC-MS or GC-MS and serves as a definitive identity confirmation. The additional methyl group also occupies the C-4 position of the thiazole ring, the site most susceptible to CYP-mediated epoxidation and ring scission, potentially altering metabolic liability [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 219.25 g/mol; Formula = C₉H₁₁F₂NOS; exact monoisotopic mass ≈ 219.053 Da |
| Comparator Or Baseline | 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole (CAS 2199591-41-6): MW = 205.22 g/mol; Formula = C₈H₉F₂NOS |
| Quantified Difference | ΔMW = +14.03 Da (one CH₂ unit; 4-methyl substitution) |
| Conditions | Calculated from molecular formula; verified by vendor Certificate of Analysis (AKSci, Chemsrc) |
Why This Matters
This mass difference enables unambiguous analytical identification of the correct compound in procurement quality control, preventing costly misidentification with the des-methyl analog that may have different reactivity and biological properties.
- [1] Mizutani, T. et al. Nephrotoxicity of thiazoles structurally related to thiabendazole in mice depleted of glutathione by treatment with buthionine sulfoximine. Res. Commun. Chem. Pathol. Pharmacol. 1992, 75, 29–38. PMID: 1347174. Demonstrates that 4-methyl substitution on thiazole significantly alters CYP-dependent nephrotoxicity compared to unsubstituted thiazole. View Source
